molecular formula C7H8FNO2S B2698736 2-Fluoro-3-methylbenzene-1-sulfonamide CAS No. 1691755-60-8

2-Fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B2698736
CAS No.: 1691755-60-8
M. Wt: 189.2
InChI Key: HQVJSZITQCSLKS-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8FNO2S It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonamide group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-fluoro-3-methylbenzene followed by the introduction of the sulfonamide group. One common method is the reaction of 2-fluoro-3-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

2-Fluoro-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    2-Fluorobenzene-1-sulfonamide: Lacks the methyl group, which can affect its reactivity and binding properties.

    3-Methylbenzene-1-sulfonamide: Lacks the fluorine atom, which can influence its chemical stability and biological activity.

    2-Fluoro-4-methylbenzene-1-sulfonamide: Has a different position of the methyl group, leading to variations in its chemical behavior.

Uniqueness: 2-Fluoro-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly impact its chemical reactivity and biological activity. This unique structure makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJSZITQCSLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691755-60-8
Record name 2-fluoro-3-methylbenzene-1-sulfonamide
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